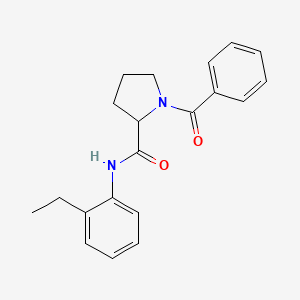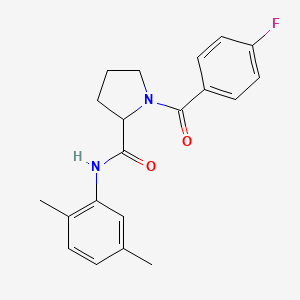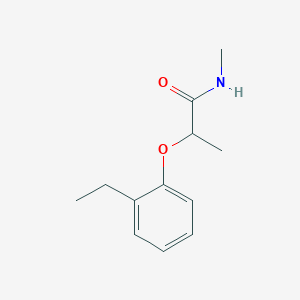
2-(2-ethylphenoxy)-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ethylphenoxy)-N-methylpropanamide, also known as A-836,339, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. It is a promising drug candidate for the treatment of various diseases, including pain, anxiety, and inflammation.
作用機序
The mechanism of action of 2-(2-ethylphenoxy)-N-methylpropanamide involves the inhibition of FAAH. FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that regulate various physiological processes, including pain, inflammation, and anxiety. By inhibiting FAAH, 2-(2-ethylphenoxy)-N-methylpropanamide increases the levels of endocannabinoids in the body, leading to a reduction in pain, inflammation, and anxiety.
Biochemical and Physiological Effects
2-(2-ethylphenoxy)-N-methylpropanamide has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. Additionally, 2-(2-ethylphenoxy)-N-methylpropanamide has been shown to have a favorable safety profile and does not produce the side effects associated with traditional painkillers and anxiolytics.
実験室実験の利点と制限
One of the main advantages of 2-(2-ethylphenoxy)-N-methylpropanamide is its potency and selectivity for FAAH inhibition. It has been shown to be more potent and selective than other FAAH inhibitors, such as URB597 and PF-3845. Additionally, 2-(2-ethylphenoxy)-N-methylpropanamide has a favorable safety profile and does not produce the side effects associated with traditional painkillers and anxiolytics.
One of the limitations of 2-(2-ethylphenoxy)-N-methylpropanamide is its relatively short half-life. It has been shown to have a half-life of approximately 2 hours, which may limit its therapeutic efficacy. Additionally, 2-(2-ethylphenoxy)-N-methylpropanamide has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet known.
将来の方向性
There are several future directions for the study of 2-(2-ethylphenoxy)-N-methylpropanamide. One direction is to investigate its potential therapeutic applications in humans. Clinical trials are needed to determine the safety and efficacy of 2-(2-ethylphenoxy)-N-methylpropanamide in the treatment of pain, anxiety, and inflammation.
Another direction is to explore the potential of 2-(2-ethylphenoxy)-N-methylpropanamide as a tool for studying the endocannabinoid system. FAAH inhibitors, such as 2-(2-ethylphenoxy)-N-methylpropanamide, have been used to study the role of endocannabinoids in various physiological processes. Further studies are needed to elucidate the mechanisms by which endocannabinoids regulate these processes and to develop new therapies that target the endocannabinoid system.
In conclusion, 2-(2-ethylphenoxy)-N-methylpropanamide is a promising drug candidate for the treatment of various diseases, including pain, anxiety, and inflammation. Its potent and selective inhibition of FAAH makes it a valuable tool for studying the endocannabinoid system. Further studies are needed to determine its safety and efficacy in humans and to explore its potential therapeutic applications.
合成法
The synthesis of 2-(2-ethylphenoxy)-N-methylpropanamide involves the reaction between 2-ethylphenol and N-methyl-2-bromoacetamide in the presence of a base. The reaction produces the intermediate N-methyl-2-(2-ethylphenoxy)acetamide, which is then treated with acetic anhydride to yield the final product. The synthesis of 2-(2-ethylphenoxy)-N-methylpropanamide is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
2-(2-ethylphenoxy)-N-methylpropanamide has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of FAAH, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that regulate various physiological processes, including pain, inflammation, and anxiety. By inhibiting FAAH, 2-(2-ethylphenoxy)-N-methylpropanamide increases the levels of endocannabinoids in the body, leading to a reduction in pain, inflammation, and anxiety.
特性
IUPAC Name |
2-(2-ethylphenoxy)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-10-7-5-6-8-11(10)15-9(2)12(14)13-3/h5-9H,4H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYHDEUTNNJWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC(C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethylphenoxy)-N-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(4-chlorophenyl)amino]-4-oxo-5-(4-pyridinylmethylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6056400.png)
![5-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-methyl-N-(2-methyl-2-propen-1-yl)-2-pyridinamine](/img/structure/B6056401.png)
![4-(6-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B6056408.png)
![7-(4-hydroxyphenyl)-2-mercapto-1-(2-methoxyphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6056410.png)
![4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one](/img/structure/B6056422.png)
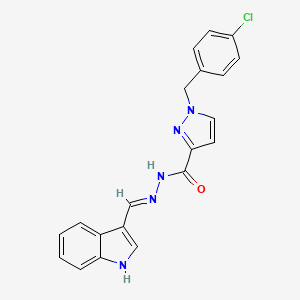
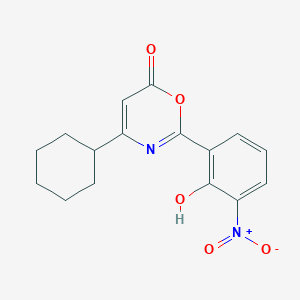
![1-(4-morpholinyl)-3-[3-({[(5-phenyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6056444.png)
![8-allyl-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6056449.png)
![5-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-1-propyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6056451.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-furamide](/img/structure/B6056467.png)
![methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B6056471.png)
